molecular formula C13H18N2O4 B2999099 N'-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide CAS No. 381241-92-5

N'-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide

Cat. No.: B2999099
CAS No.: 381241-92-5
M. Wt: 266.297
InChI Key: BOTNUVYYSRMRQU-UHFFFAOYSA-N
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Description

N'-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide is a synthetic organic compound with the CAS registry number 381241-92-5 and a molecular formula of C13H18N2O4 . It has a molecular weight of 266.29 g/mol and features an oxamide core structure substituted with a 2-hydroxypropyl group and a (4-methoxyphenyl)methyl group . This specific arrangement gives the compound a Topological Polar Surface Area (TPSA) of 87.7 Ų, a key descriptor for its potential intermolecular interactions . As a building block in medicinal chemistry, this oxamide derivative is valuable for researchers exploring the structure-activity relationships of new therapeutic agents, particularly in the synthesis of more complex molecules . The compound is offered with a guaranteed purity of 90% or higher and is available in various quantities to suit different research and development scales, from 1mg to 75mg . This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the available safety data sheets prior to use.

Properties

IUPAC Name

N'-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-9(16)7-14-12(17)13(18)15-8-10-3-5-11(19-2)6-4-10/h3-6,9,16H,7-8H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTNUVYYSRMRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide typically involves the reaction of oxalyl chloride with 2-hydroxypropylamine and 4-methoxybenzylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of N’-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The oxamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N’-(2-oxopropyl)-N-[(4-methoxyphenyl)methyl]oxamide.

    Reduction: Formation of N’-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]amine.

    Substitution: Formation of N’-(2-hydroxypropyl)-N-[(4-hydroxyphenyl)methyl]oxamide.

Scientific Research Applications

N’-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the methoxyphenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Oxamide Derivatives

Structural and Substituent Variations

The table below highlights key structural differences and similarities between the target compound and related oxamides:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
N'-(2-Hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide - 2-Hydroxypropyl
- 4-Methoxyphenylmethyl
~294.3 (calculated) Hypothesized solubility in polar solvents
N-[(1R,2R)-1-[[bis(4-Methoxyphenyl)phenylmethoxy]methyl]-2-hydroxypropyl]-5-(dithiolan-3-yl)pentanamide (2) - Bis(4-methoxyphenyl)phenylmethoxy
- Dithiolane
869.4615 DNA oligonucleotide conjugation
N-(2-Hydroxyethyl)-N’-(4-methylphenyl)-oxamide - 2-Hydroxyethyl
- 4-Methylphenyl
222.2 Crystallographic fragment screening
N,N′-Bis(2-hydroxy-1-methoxycarbonylethyl)oxamide (1) - Two 2-hydroxy-1-methoxycarbonylethyl groups Prone to elimination reactions
2-Benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide - Benzyl
- Thiazole ring
Antimicrobial activity (inferred)
Key Observations:
  • Substituent Effects on Reactivity: The hydroxypropyl group in the target compound may enhance solubility compared to the dithiolane-containing analog in , which is tailored for gold nanoparticle conjugation . Conversely, N,N′-Bis(2-hydroxy-1-methoxycarbonylethyl)oxamide () undergoes elimination under cyclodehydration, highlighting the instability of certain hydroxyalkyl substituents .
  • Aromatic vs. ~294.3) .

Physicochemical Properties

  • Thermal Stability : The absence of labile groups (e.g., dithiolane in ) may confer greater thermal stability to the target compound compared to its sulfur-containing analogs .

Biological Activity

N'-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxypropyl group and a methoxyphenylmethyl moiety. These structural components enhance its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The hydroxypropyl group forms hydrogen bonds with biological macromolecules, potentially influencing enzyme activity or receptor interactions.
  • Hydrophobic Interactions : The methoxyphenylmethyl group engages in hydrophobic interactions, which may stabilize binding to lipid membranes or other hydrophobic environments within cells.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related oxamide derivatives demonstrate significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the growth of cancer cell lines by inducing apoptosis or cell cycle arrest. The mechanism likely involves modulation of signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation. The exact pathways remain to be fully elucidated but may involve inhibition of pro-inflammatory cytokines.

Case Study: Anticancer Activity

A study examining the effects of oxamide derivatives on cancer cells found that treatment with this compound led to a significant reduction in cell viability in several cancer cell lines compared to control groups. The compound was shown to induce apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .

Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Applications in Medicine and Industry

This compound is being explored for various applications:

  • Drug Development : Its potential as a drug candidate for treating infections and cancer is under investigation.
  • Material Science : The compound's unique properties make it suitable for developing new materials, particularly in polymer chemistry .

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